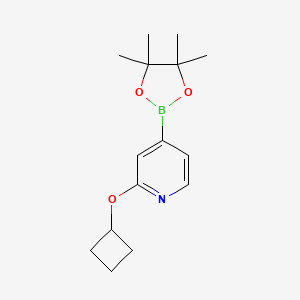

2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1346707-96-7

Cat. No.: VC8231503

Molecular Formula: C15H22BNO3

Molecular Weight: 275.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-96-7 |

|---|---|

| Molecular Formula | C15H22BNO3 |

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | 2-cyclobutyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 |

| Standard InChI Key | KYVALDGJBBJJQT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCC3 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure consists of a pyridine ring substituted at the 2-position with a cyclobutoxy group (-O-cyclobutyl) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The pyridine ring provides aromaticity and electronic diversity, while the boronic ester enables participation in metal-catalyzed coupling reactions. The cyclobutoxy group introduces steric bulk and conformational constraints, influencing reactivity and solubility.

The molecular formula is C₁₅H₂₂BNO₃, with a molar mass of 275.15 g/mol. The InChI string (InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3) and SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCC3) confirm the connectivity. The pinacol boronate group’s tetrahedral geometry around boron stabilizes the compound against hydrolysis under anhydrous conditions.

Spectroscopic and Computational Data

Computational analyses reveal a topological polar surface area (TPSA) of 40.58 Ų and a partition coefficient (LogP) of 2.31, indicating moderate lipophilicity . The molecule contains 4 hydrogen bond acceptors and 0 donors, with 3 rotatable bonds contributing to conformational flexibility . These properties suggest moderate membrane permeability, aligning with its role as a synthetic intermediate rather than a drug candidate.

Synthetic Routes and Optimization

General Boronic Ester Synthesis

Boronic esters are typically synthesized via:

-

Miyaura Borylation: Reaction of halogenated aromatics with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

-

Grignard/Lithium Exchange: Transmetallation of organolithium or Grignard reagents with boron trihalides, followed by diol protection.

For pyridine derivatives, regioselective functionalization is critical. The 4-position’s electronic activation facilitates boron installation, while the 2-position’s steric environment directs cyclobutoxy substitution.

Proposed Synthesis of 2-Cyclobutoxy-4-Boronate Pyridine

A plausible route involves:

-

Halogenation: 4-Bromo-2-hydroxypyridine serves as the starting material.

-

Cyclobutoxy Installation: Treatment with cyclobutanol under Mitsunobu conditions (DIAD, PPh₃).

-

Miyaura Borylation: Pd-catalyzed coupling of 4-bromo-2-cyclobutoxypyridine with B₂pin₂.

Optimization of reaction conditions (e.g., solvent, catalyst loading) is essential to minimize deboronation and maximize yield.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group participates in Suzuki-Miyaura reactions, forming biaryl linkages with aryl halides. For example, coupling with 4-bromoaniline yields 4-(2-cyclobutoxypyridin-4-yl)aniline, a potential pharmacophore. The reaction typically employs Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and K₂CO₃ as a base in THF/H₂O .

Diversification of Heterocycles

The pyridine core can undergo further functionalization:

-

N-Oxidation: Forms N-oxide derivatives for coordination chemistry.

-

Nucleophilic Aromatic Substitution: Replacement of the cyclobutoxy group under acidic conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂BNO₃ | |

| Molecular Weight | 275.15 g/mol | |

| TPSA | 40.58 Ų | |

| LogP | 2.31 | |

| Rotatable Bonds | 3 |

Computational Insights and Drug Design

The moderate LogP (2.31) and TPSA (40.58 Ų) suggest balanced solubility and permeability, making the compound suitable for medicinal chemistry applications. Molecular dynamics simulations could explore the cyclobutoxy group’s impact on binding to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume